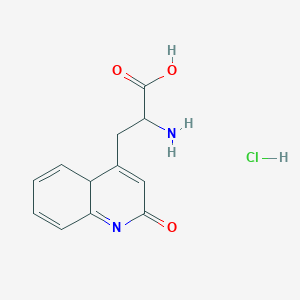
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride typically involves the reaction of alanine derivatives with quinoline compounds under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the pH adjusted using hydrochloric acid (HCl) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pH, and reaction time to optimize the production .
化学反应分析
Types of Reactions
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens . The reactions are typically conducted under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride has several scientific research applications, including:
作用机制
The mechanism of action of 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It influences the secretion of anabolic hormones, supplies fuel during exercise, and prevents exercise-induced muscle damage . The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular signaling and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
- DL-3-(1,2-dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride
Uniqueness
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride is unique due to its specific structure and the presence of the quinoline moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
生物活性
2-Amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride, also known as a derivative of quinoline, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its unique structure, which includes an amino acid moiety linked to a quinoline derivative, suggesting diverse applications in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride |
| InChI Key | PILNKYVUOHTBTO-UHFFFAOYSA-N |
The biological activity of 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets. The quinoline moiety is known to engage with specific enzymes and receptors, potentially leading to the modulation of critical biological pathways. Studies suggest that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Biological Activities
-
Antimicrobial Activity
- Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. They have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
-
Anticancer Properties
- Several studies have highlighted the anticancer effects of quinoline derivatives. For instance, compounds similar to 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.
-
Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways has been noted in various studies. It may inhibit cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including 2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid hydrochloride. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Research Findings
Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity and reduce toxicity. Structure–activity relationship (SAR) studies have identified key functional groups that contribute to its efficacy against specific targets.
属性
分子式 |
C12H13ClN2O3 |
|---|---|
分子量 |
268.69 g/mol |
IUPAC 名称 |
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,8-9H,5,13H2,(H,16,17);1H |
InChI 键 |
PJMKTNXCGUJHSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















